DPC's structure resembles a natural phospholipid found in cell membranes. Scientists use DPC to create simplified model membranes for studying protein-lipid interactions. These interactions are crucial for various cellular processes, and DPC allows researchers to investigate these interactions in a controlled environment. [Source: National Institutes of Health. ""]
DPC's amphiphilic nature (having both hydrophobic and hydrophilic regions) makes it useful in drug delivery research. Scientists can incorporate DPC into liposomes, which are microscopic spheres used to deliver drugs within the body. DPC's properties help stabilize these liposomes and enhance their drug-carrying capacity. [Source: Royal Society of Chemistry. ""]
Membrane proteins are essential for various cellular functions, but their study can be challenging due to their complex structures and difficulty in crystallizing. DPC can act as a detergent, solubilizing and stabilizing membrane proteins, facilitating their crystallization for X-ray crystallography studies. This technique allows researchers to determine the 3D structure of membrane proteins at an atomic level. [Source: Protein Data Bank. ""]
The origin of DOTAP is likely synthetic, as it's not a naturally occurring compound. It holds significance in scientific research due to its amphiphilic properties, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This property makes DOTAP useful in various applications, particularly in gene delivery and nanoparticle formation for drug delivery systems [].
DOTAP's structure consists of three key parts:
The combination of these features creates a molecule with amphiphilic properties, crucial for its applications.
Specific reactions involving DOTAP synthesis are not readily available in scientific literature. However, quaternary ammonium compounds like DOTAP can be generally synthesized through quaternization reactions. In this process, a tertiary amine reacts with an alkyl halide (like decyl chloride) to form the quaternary ammonium cation [].
DOTAP can undergo decomposition reactions under extreme temperatures or in the presence of strong acids or bases. The exact products would depend on the specific reaction conditions.
A crucial reaction for DOTAP's application is its interaction with DNA. Due to its positive charge, DOTAP can electrostatically bind to the negatively charged phosphate backbone of DNA, forming complexes suitable for gene delivery [].
The primary mechanism of action of DOTAP is related to its ability to form complexes with DNA. The positive charge on DOTAP electrostatically interacts with the negatively charged phosphate groups of DNA, condensing the DNA into nanoparticles. These nanoparticles can then be delivered into cells, facilitating gene delivery applications [].
Mapcho-10 can be synthesized through several methods, including:
Mapcho-10 has a wide range of applications in biochemical and pharmaceutical research:
Mapcho-10 shares similarities with other zwitterionic detergents but stands out due to its unique structural properties and stability. Below is a comparison with several similar compounds:
Compound Name | Structure Type | CMC (mM) | Unique Features |
---|---|---|---|
n-Dodecylphosphocholine | Zwitterionic detergent | 0.5 | Longer alkyl chain; less stable than Mapcho-10 |
Octylglucoside | Nonionic detergent | 20 | Derived from glucose; milder on proteins |
Triton X-100 | Nonionic detergent | 0.25 | Broadly used; less specific for membrane proteins |
n-Octylphosphocholine | Zwitterionic detergent | 1 | Shorter alkyl chain; more prone to hydrolysis |
MAPCHO-10, also known as n-decylphosphocholine, is a zwitterionic detergent with a short-chain lipid structure that has gained significant attention in biochemical research [1]. This compound belongs to the phosphocholine class of detergents that closely mimic the natural phospholipid environment of biological membranes [2]. The following sections detail the industrial-scale synthesis protocols, chromatographic purification techniques, and quality control measures employed for research-grade MAPCHO-10 production.
The industrial-scale synthesis of MAPCHO-10 follows established protocols for alkylphosphocholine production that have been optimized for efficiency and yield [1] [2]. The synthesis typically employs a one-pot process that begins with n-decanol as the primary substrate [19].
The primary synthetic route for MAPCHO-10 involves the reaction of n-decanol with phosphoryl chloride, followed by subsequent reactions to introduce the phosphocholine headgroup [19] [20]. This process can be broken down into several key steps:
Table 1: Key Reaction Parameters for Industrial-Scale MAPCHO-10 Synthesis
Parameter | Optimal Condition | Notes |
---|---|---|
Reaction Temperature | 45-50°C | Higher temperatures may lead to side reactions [16] |
Solvent System | Chloroform/Acetonitrile | Anhydrous conditions required [18] |
Reaction Time | 72-78 hours | Complete conversion monitored by thin-layer chromatography [16] |
Catalyst | None or Lewis acid | Depends on specific protocol variation [9] |
Yield | 35-53% | After final purification steps [18] [26] |
An alternative approach involves the use of 2-chloro-1,3,2-dioxaphospholane-2-oxide as a key intermediate, which reacts with the alcohol followed by treatment with trimethylamine [18] [26]. This method has been reported to provide comparable yields while potentially offering advantages in terms of reaction control and product purity [9].
The phosphocholine head group can also be introduced through a two-step process involving:
Industrial-scale production typically employs specialized reactors with precise temperature control and mixing capabilities to ensure consistent product quality [16] [19]. The reaction is generally conducted under inert atmosphere to prevent oxidation of intermediates and maximize yield [20].
Following synthesis, MAPCHO-10 requires rigorous purification to achieve the high purity levels necessary for research applications [1] [2]. Several chromatographic techniques have been developed and optimized specifically for phosphocholine detergents [9] [11].
Silica gel column chromatography represents the most widely employed method for initial purification of MAPCHO-10 [16] [23]. The process typically involves:
Table 2: Chromatographic Purification Systems for MAPCHO-10
Chromatography Type | Stationary Phase | Mobile Phase | Recovery Rate | Purity Achieved |
---|---|---|---|---|
Silica Gel | Silica (100-200 mesh) | Chloroform/Methanol/Water (65:25:5) | 85-90% | >90% [16] [23] |
Ion Exchange | Q-Sepharose Fast Flow | Buffer with salt gradient | 75-80% | >95% [21] |
Gel Filtration | Sephadex G-25 | Aqueous buffer | 99% | >99% [11] |
For achieving research-grade purity, High-Performance Liquid Chromatography (HPLC) methods have been developed specifically for zwitterionic detergents like MAPCHO-10 [11] [13]. These methods typically employ:
The purification process often requires multiple chromatographic steps to achieve the desired purity level [11]. For instance, an initial silica gel chromatography step may be followed by ion-exchange chromatography and finally gel filtration to remove any remaining impurities [21] [23].
Complementary to chromatographic methods, recrystallization techniques have been developed for the final purification of MAPCHO-10 [16]. These typically involve:
This sequential recrystallization approach has been shown to effectively remove urea-type byproducts and other synthesis-related impurities [16].
Ensuring the quality and purity of research-grade MAPCHO-10 requires comprehensive analytical testing and quality control measures [1] [12]. These measures are essential for verifying the identity, purity, and performance characteristics of the final product [12] [17].
Several analytical techniques are employed to assess the purity of MAPCHO-10 preparations [12] [17]:
Table 3: Analytical Quality Control Parameters for Research-Grade MAPCHO-10
Analytical Method | Parameter Measured | Acceptance Criteria | Reference Method |
---|---|---|---|
TLC | Purity | Single spot, Rf = 0.38 (CHCl3/MeOH/H2O, 65:25:5) | Visual inspection [26] |
1H NMR | Structural integrity | Characteristic peaks at 3.37-5.23 ppm | Comparison to standard [16] |
Mass Spectrometry | Molecular weight | 323.41 ± 0.05 Da | MALDI-TOF [1] |
Elemental Analysis | C, H, N, O, P content | Within ±0.4% of theoretical values | Combustion analysis [26] |
FTIR | Functional groups | Characteristic phosphocholine bands | Comparison to reference spectrum [16] |
Beyond analytical purity assessment, functional testing is essential to ensure that the purified MAPCHO-10 performs as expected in research applications [9] [10]:
The CMC value for MAPCHO-10 should be consistent with established literature values, typically around 1.5 mM, and batch-to-batch variation should be minimal to ensure reproducible experimental results [1] [5].
For research-grade MAPCHO-10, a comprehensive Certificate of Analysis typically includes [1] [12]:
Quality control procedures often include a coefficient of variation threshold of 25% for key parameters to ensure batch-to-batch consistency [12]. This rigorous quality control process ensures that researchers receive a product that will perform consistently in their experimental systems [12] [27].